molecular formula C24H23N B14208133 3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole CAS No. 824421-75-2

3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole

Cat. No.: B14208133
CAS No.: 824421-75-2
M. Wt: 325.4 g/mol
InChI Key: QVBRFJIQCHLVIK-UHFFFAOYSA-N
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Description

3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a benzyl group, two methyl groups, and a naphthalen-1-ylmethyl group attached to the pyrrole ring, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 are employed under controlled conditions.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methyl, and naphthalen-1-ylmethyl groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

824421-75-2

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

3-benzyl-2,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrrole

InChI

InChI=1S/C24H23N/c1-18-15-23(16-20-9-4-3-5-10-20)19(2)25(18)17-22-13-8-12-21-11-6-7-14-24(21)22/h3-15H,16-17H2,1-2H3

InChI Key

QVBRFJIQCHLVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC3=CC=CC=C32)C)CC4=CC=CC=C4

Origin of Product

United States

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